(2E)-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one
Description
(2E)-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one is a nitrogen-containing heterocyclic compound It is characterized by its unique structure, which includes a benzothiazine ring fused with a dimethylamino group
Properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-13(2)7-10-11(14)12-8-5-3-4-6-9(8)15-10/h3-7H,1-2H3,(H,12,14)/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMPITQTJSREJK-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with dimethylformamide dimethyl acetal. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Reactions with Active Methylene Compounds
The exocyclic double bond participates in cyclocondensation reactions with active methylene nitriles (e.g., malononitrile, ethyl cyanoacetate) to form pyrano[3,2-b] benzothiazine derivatives.
Example Reaction:
(2E)-2-[(Dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one reacts with malononitrile in ethanol under reflux to yield 2-amino-3-cyano-4H-pyrano[3,2-b] benzothiazine (85% yield) .
Mechanism:
-
Michael addition of the active methylene to the α,β-unsaturated enaminone.
-
Cyclization via intramolecular nucleophilic attack.
Coupling with Diazonium Salts
The enaminone undergoes regioselective coupling with diazonium salts derived from aromatic amines to form hydrazone derivatives.
Example Reaction:
Reaction with diazotized aniline in acidic ethanol yields 2-(arylhydrazono)-3,4-dihydro-2H-1,4-benzothiazin-3-one . The product exists predominantly in the hydrazone tautomeric form, as confirmed by IR (C=O stretch at 1680 cm⁻¹) and ¹H NMR (NH signal at δ 12.1 ppm) .
Table 1: Representative Hydrazone Derivatives
| Substituent on Diazonium Salt | Product Yield (%) | Notable Spectral Data |
|---|---|---|
| 4-Nitrobenzenediazonium | 78 | ν(C=O): 1675 cm⁻¹; δ(NH): 12.3 ppm |
| 4-Methoxybenzenediazonium | 82 | ν(C=O): 1682 cm⁻¹; δ(NH): 12.0 ppm |
1,3-Dipolar Cycloaddition Reactions
The enaminone reacts with azides in a Huisgen cycloaddition to form 1,2,3-triazole-fused benzothiazines.
Example Reaction:
Reaction with benzyl azide in ethanol under reflux produces 1-(1,2,3-triazolylmethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one (70% yield). The reaction is regio- and periselective, favoring the 1,4-disubstituted triazole .
Key Observations:
-
¹H NMR shows deshielded protons at δ 8.2–8.5 ppm for triazole C5-H.
-
X-ray data confirm planar geometry of the fused heterocycle .
Reactivity with Electrophiles
The dimethylamino group undergoes alkylation or acylation under mild conditions.
Example Reaction:
Treatment with methyl iodide in dichloromethane yields 2-[(trimethylammonio)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one iodide . The quaternary ammonium salt is water-soluble and reactive toward nucleophiles .
Scientific Research Applications
(2E)-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism by which (2E)-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, such as the PI3K-AKT or MAPK pathways, influencing cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazine derivatives.
Dimethylformamide dimethyl acetal: Another precursor used in the synthesis.
Benzothiazole: A structurally similar compound with different functional groups.
Uniqueness
What sets (2E)-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one apart is its unique combination of a benzothiazine ring with a dimethylamino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(2E)-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one is a compound belonging to the benzothiazine class, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological activities, and potential therapeutic applications based on recent research findings.
1. Synthesis and Structural Characterization
The synthesis of this compound typically involves a condensation reaction between appropriate benzaldehydes and 1,2-benzothiazine derivatives. The structural characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.
2.1 Antioxidant Activity
Research has shown that benzothiazine derivatives exhibit significant antioxidant properties. A study found that certain analogs of benzothiazine inhibited intracellular tyrosinase activity, which is crucial for melanin production, thus suggesting potential applications in treating hyperpigmentation disorders .
2.2 Inhibition of Monoamine Oxidase (MAO)
The compound has been evaluated for its inhibitory effects on monoamine oxidase enzymes (MAO-A and MAO-B), which are important targets in the treatment of neurological disorders such as depression and Parkinson's disease. The results indicated that the compound exhibited potent inhibition against MAO-B, with IC50 values as low as 0.0027 µM . This suggests a promising role in developing treatments for these conditions.
2.3 Anticonvulsant Activity
Recent studies have demonstrated that derivatives of benzothiazine possess anticonvulsant properties in animal models. Specifically, compounds were tested in pentylenetetrazol-induced seizure models, showing significant protective effects against seizures . Molecular dynamics simulations further supported these findings by elucidating the binding interactions at GABA-A receptors.
3. Genotoxicity and Safety Profile
Safety assessments are critical for evaluating new compounds. A study on related benzothiazine derivatives reported no cytotoxic or genotoxic effects when tested on Chinese Hamster Ovary (CHO) cells . This finding is essential for considering these compounds for further biological explorations and potential therapeutic applications.
4. Comparative Biological Activity Table
| Activity | IC50 Value | Reference |
|---|---|---|
| MAO-B Inhibition | 0.0027 µM | |
| Antioxidant Activity | Not specified | |
| Anticonvulsant Activity | Not specified | |
| Genotoxicity | Non-cytotoxic |
Case Study 1: MAO Inhibition
A series of benzothiazine derivatives were synthesized and tested for their ability to inhibit MAO-B. The most potent inhibitor had an IC50 of 0.0027 µM, indicating a strong potential for therapeutic use in treating Parkinson's disease .
Case Study 2: Anticonvulsant Effects
In a controlled study using pentylenetetrazol-induced seizures in mice, several benzothiazine derivatives displayed significant anticonvulsant properties, suggesting their potential as new anti-epileptic agents .
Q & A
Basic: What synthetic methodologies are recommended for preparing (2E)-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one?
Methodological Answer:
The compound is typically synthesized via condensation reactions between 3,4-dihydro-2H-1,4-benzothiazin-3-one and dimethylformamide dimethyl acetal (DMF-DMA). Key steps include:
- Reaction conditions : Heating under reflux in anhydrous solvents (e.g., toluene) at 110–120°C for 6–8 hours .
- Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and structural confirmation using -NMR and X-ray crystallography to verify the (2E)-configuration .
Basic: How can spectroscopic techniques distinguish the (2E)-isomer from other stereoisomers?
Methodological Answer:
- NMR : The -NMR spectrum shows a characteristic downfield shift (~δ 8.5–9.0 ppm) for the methylidene proton in the (2E)-configuration due to conjugation with the dimethylamino group. This is absent in the (2Z)-isomer .
- X-ray crystallography : Definitive confirmation of stereochemistry is achieved through single-crystal X-ray diffraction, which reveals bond angles and torsion angles consistent with the (2E)-geometry .
Advanced: What computational approaches predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Used to model interactions with serotonin transporters (SERT) or monoamine oxidases (MAOs), leveraging its structural similarity to benzothiazine derivatives with reported antidepressant activity .
- QSAR modeling : Correlates electronic properties (e.g., HOMO-LUMO gaps from DFT calculations) with observed bioactivity. The electron-withdrawing keto group at position 3 enhances binding affinity to neurological targets .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC values) may arise from:
- Experimental variability : Differences in assay conditions (e.g., cell lines, incubation times). Validate using standardized protocols (e.g., OECD guidelines) .
- Stereochemical purity : Ensure isomer homogeneity via HPLC or chiral column chromatography, as impurities in (2Z)-isomers can skew results .
Advanced: What environmental fate studies are applicable to this compound?
Methodological Answer:
- Degradation pathways : Use LC-MS/MS to monitor photodegradation products in simulated sunlight/UV exposure. The thiazine ring is susceptible to oxidation, forming sulfoxide derivatives .
- Ecotoxicology : Assess acute toxicity in Daphnia magna or algae via OECD Test No. 202/203. Correlate logP values (calculated ~2.1) with bioaccumulation potential .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
- Scaffold modification : Synthesize analogs by substituting the dimethylamino group with other amines (e.g., pyrrolidino, piperidino) and evaluate changes in MAO inhibition using fluorometric assays .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., the keto group) via molecular dynamics simulations .
Advanced: What experimental controls are critical for reproducibility in kinetic studies?
Methodological Answer:
- Internal standards : Use deuterated analogs (e.g., -dimethylamino derivatives) in LC-MS to normalize ionization efficiency .
- Reaction quenching : Rapid cooling to -20°C prevents post-synthesis isomerization, preserving the (2E)-configuration .
Advanced: How to validate crystallographic data against computational models?
Methodological Answer:
- Overlay analysis : Compare X-ray structures with DFT-optimized geometries (e.g., using Mercury software). Root-mean-square deviation (RMSD) values <0.5 Å confirm model accuracy .
- Electron density maps : Analyze residual density peaks to rule out disorder or solvent interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
